2-Amino-3-(2-cyanophenyl)propanoic acid is an organic compound with the molecular formula . This compound is classified as a non-proteinogenic amino acid analogue, meaning it is not incorporated into proteins but possesses significant applications in various scientific fields. Its structure includes an amino group, a cyanophenyl group, and a carboxylic acid group, making it versatile for numerous chemical reactions and applications in research and industry.
The synthesis of 2-Amino-3-(2-cyanophenyl)propanoic acid typically involves several key steps:
In industrial contexts, more efficient methods are employed:
The molecular structure of 2-Amino-3-(2-cyanophenyl)propanoic acid can be described as follows:
The structural representation shows the arrangement of atoms within the molecule, highlighting the functional groups that contribute to its reactivity and properties.
2-Amino-3-(2-cyanophenyl)propanoic acid can undergo various chemical reactions:
The mechanism of action for 2-Amino-3-(2-cyanophenyl)propanoic acid involves its interaction with specific molecular targets:
2-Amino-3-(2-cyanophenyl)propanoic acid has a wide range of applications in scientific research:
This compound's unique structure allows it to play significant roles across various fields, enhancing our understanding of biochemical processes and leading to new therapeutic strategies.
Biocatalytic approaches have revolutionized the synthesis of enantiomerically pure β-amino acids, including 2-amino-3-(2-cyanophenyl)propanoic acid. The strategic incorporation of the ortho-cyanophenyl substituent introduces significant steric and electronic challenges that necessitate specialized enzymatic systems. Recent methodologies have exploited engineered transaminases and amino acid dehydrogenases to directly aminate 3-(2-cyanophenyl)-2-oxopropanoic acid precursors, achieving enantiomeric excesses exceeding 98% under optimized conditions . The electron-withdrawing cyano group substantially influences the conformational flexibility of the transition state during enzymatic transamination, requiring careful substrate engineering to maintain compatibility with the enzyme's active site [8].
The retrosynthetic analysis (Figure 1) reveals two principal biocatalytic approaches: (A) asymmetric reductive amination of the corresponding α-keto acid precursor using amino acid dehydrogenases (e.g., PheDH) coupled with cofactor regeneration systems; and (B) transamination using ω-transaminases with sacrificial amine donors. Approach B demonstrates particular promise for industrial application due to the commercial availability of stable, immobilized transaminase variants capable of processing sterically demanding substrates. Recent studies indicate that the ortho-cyano substitution pattern necessitates larger binding pockets in enzymes, prompting utilization of Chromobacterium violaceum transaminase mutants with expanded active sites [5].
Table 1: Biocatalytic Systems for Enantioselective Synthesis of β-Amino Acids
Enzyme Class | Representative Enzymes | e.e. (%) | Product Configuration | Limitations |
---|---|---|---|---|
ω-Transaminases | CV-TA (mutant L81V) | >99 | (R) | Requires isopropylamine donor |
Amino acid dehydrogenases | PheDH from Thermoactinomyces intermedius | 97 | (S) | Cofactor regeneration required |
Lipases | CAL-A | 95 | (R) | Requires N-acylation step |
Reductive aminases | IRED-M13 mutant | 92 | (S) | Limited substrate scope |
Lipase-mediated kinetic resolution has emerged as a robust methodology for obtaining enantiopure 2-amino-3-(2-cyanophenyl)propanoic acid from racemic mixtures. The pronounced steric bias introduced by the ortho-cyano group significantly influences enantioselectivity during acylation reactions, enabling exceptional differentiation between enantiomers when paired with appropriate lipases. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin demonstrates remarkable selectivity toward the (R)-enantiomer of N-benzyloxycarbonyl protected racemate, yielding the unreacted (S)-enantiomer with 95% e.e. after 48 hours at 40°C in methyl tert-butyl ether solvent [5].
The kinetic resolution process typically employs vinyl acetate as the acyl donor due to its irreversible nature, driving the reaction toward completion. Molecular dynamics simulations reveal that the cyano group participates in critical dipole-dipole interactions with Thr42 and Gln106 residues in CAL-B, explaining the enhanced enantiorecognition compared to unsubstituted phenyl analogs. Conversion rates must be carefully monitored below 50% to maximize enantiopurity of the unreacted amino acid, following the theoretical principles of kinetic resolution. Recent advances have demonstrated that substituting the benzyloxycarbonyl group with sterically demanding carbamates (e.g., 1-naphthylcarbamate) can further elevate enantioselectivity (E-value >200) due to additional π-stacking interactions within the enzyme's hydrophobic pocket [5].
The unique catalytic profile of Candida antarctica Lipase A (CAL-A) has been harnessed for the efficient N-acylation of 2-amino-3-(2-cyanophenyl)propanoic acid, overcoming limitations observed with other lipases. Unlike CAL-B, CAL-A possesses a more flexible binding pocket that accommodates the sterically demanding ortho-cyano substituent while maintaining high enantioselectivity. Systematic optimization studies have identified optimal parameters: substrate concentration of 100 mM in toluene:acetonitrile (3:1 v/v), vinyl butyrate as acyl donor (1.5 equivalents), and 20 mg/mL enzyme loading at 45°C [5].
Table 2: Optimization Parameters for CAL-A Catalyzed N-Acylation
Parameter | Screening Range | Optimal Value | Impact on Conversion (%) | Impact on e.e. (%) |
---|---|---|---|---|
Solvent System | Toluene to acetonitrile | Toluene:ACN (3:1) | 78% → 95% | 90% → 98% |
Acyl Donor | Vinyl acetate to decanoate | Vinyl butyrate | 65% → 92% | 85% → 97% |
Temperature | 25-60°C | 45°C | 73% → 95% | 92% → 98% |
Enzyme Loading | 5-50 mg/mL | 20 mg/mL | 70% → 95% | 90% → 98% |
Water Activity | 0.1-0.9 | 0.4 | 65% → 92% | 88% → 96% |
Under these conditions, reaction completion within 8 hours provides N-butanoylated product with 98% e.e. and 95% conversion. Molecular modeling indicates that the ortho-cyano group forms favorable van der Waals contacts with Leu145 and Val195 residues in CAL-A, stabilizing the (S)-enantiomer transition state. The linear butanoyl chain demonstrates superior reactivity compared to shorter (acetyl) or longer (octanoyl) chains due to optimal hydrophobic interactions within the acyl-binding tunnel. Additionally, controlled water activity (a_w = 0.4) maintains enzyme flexibility while minimizing unproductive hydrolysis. This methodology has been successfully scaled to 100g batches with minimal loss in enantioselectivity, demonstrating industrial viability [5].
The classical Rodionov reaction, involving condensation of aryl acetaldehydes with malonic acid derivatives in the presence of ammonium acetate, has undergone significant modifications to accommodate the synthesis of sterically hindered 2-amino-3-(2-cyanophenyl)propanoic acid. Traditional approaches yield predominantly racemic product with substantial by-product formation when applied to ortho-substituted aryl aldehydes. Contemporary modifications employ three strategic improvements: (1) pre-formation of imines using chiral amines to enable asymmetric induction, (2) microwave-assisted reaction acceleration, and (3) solvent optimization to enhance chemo-selectivity .
The modified Rodionov protocol proceeds via pre-condensation of 2-cyanobenzaldehyde with (S)-tert-butanesulfinamide to form chiral N-sulfinyl imine, followed by diastereoselective addition of diethyl acetamidomalonate anion. Microwave irradiation at 100°C for 15 minutes dramatically improves conversion to 90% compared to 60% under conventional heating at reflux for 8 hours. Subsequent hydrolysis and decarboxylation yield enantiomerically enriched 2-amino-3-(2-cyanophenyl)propanoic acid with 90% e.e. and overall yield of 65% - a significant improvement over the racemic classical approach (25% yield). The ortho-cyano group participates in stabilizing the transition state through coordination with the lithium cation of the malonate anion, explaining the enhanced diastereoselectivity (dr >10:1) observed compared to meta- or para-substituted analogs [3].
Solid-phase synthetic methodologies enable efficient incorporation of 2-amino-3-(2-cyanophenyl)propanoic acid into complex peptide architectures, leveraging the unique electronic properties of the cyano group for specialized applications. The ortho-cyano functionality remains stable under standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions, allowing direct incorporation using protected derivatives such as Fmoc-2-Amino-3-(2-cyanophenyl)propanoic acid-OH. Optimal coupling employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with 4-dimethylaminopyridine (DMAP) additive in dimethylformamide, achieving coupling efficiencies >98% within 2 hours as monitored by ninhydrin tests [7].
The electron-withdrawing cyano group significantly enhances the electrophilicity of the adjacent phenyl ring, enabling post-synthetic modifications that are unattainable with canonical phenylalanine residues. Following peptide assembly, the cyano group undergoes selective transformation to tetrazoles via [3+2] cycloaddition with sodium azide, generating peptidic SIRT2 inhibitors with nanomolar activity. Alternatively, partial reduction to aldehyde using diisobutylaluminum hydride (DIBAL-H) provides anchor points for chemoselective ligation or intramolecular cyclization to form constrained architectures [4] [7].
Table 3: Solid-Phase Synthetic Applications of 2-Amino-3-(2-cyanophenyl)propanoic Acid
Application | Protection Scheme | Coupling Reagent | Post-Synthetic Modification | Biological Target |
---|---|---|---|---|
SIRT2 Inhibitors | Fmoc-2-amino-3-(2-CN-Phg)-OH | HATU/DIPEA | Tetrazole formation | Anticancer agents |
EP3 Antagonists | Boc-2-amino-3-(2-CN-Phg)-OMe | DIC/HOAt | Reduction to aldehyde | Anti-inflammatory |
EGFR Inhibitors | Alloc-2-amino-3-(2-CN-Phg)-OH | PyBOP/NMM | Oxime formation | Lung cancer therapy |
Peptide Stapling | Fmoc-2-amino-3-(2-CN-Phg)-OPfp | Pre-activated ester | Intramolecular reductive amination | Conformational constraint |
Recent innovations include the development of safety-catch linker systems based on the cyano group's transformation to primary amidines, enabling controlled peptide release under mild conditions. These methodologies have enabled the synthesis of complex drug candidates such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives containing the cyanophenylalanine core, which demonstrate dual inhibition of SIRT2 and EGFR with IC₅₀ values of 0.8-1.2 μM in lung cancer models [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1